1-(Chloromethyl)-2-(2-fluoroethoxy)benzene
Description
Strategic Importance of Aryl Chloromethyl and Fluoroalkoxy Moieties in Contemporary Molecular Design
The two key functional groups of the title compound, the aryl chloromethyl moiety and the fluoroalkoxy moiety, are of profound strategic importance in the design of new molecules, particularly in the pharmaceutical and materials science sectors.
The aryl chloromethyl group (Ar-CH₂Cl) serves as a highly valuable reactive handle. The chlorine atom, being a good leaving group, makes the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups, enabling the extension of the carbon skeleton or the attachment of pharmacophores. The reactivity of this group is a cornerstone for building more complex molecular architectures from a simpler benzene-derived precursor. inchem.org
The fluoroalkoxy group (-OCH₂CH₂F), and fluorinated moieties in general, are critical in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates. enamine.net The inclusion of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comsoci.org Fluoroalkoxy groups can alter the electronic nature of the aromatic ring and participate in specific dipole-dipole interactions, enhancing potency and improving pharmacokinetic profiles. mdpi.comnih.gov
Foundational Role of Benzene (B151609) Derivatives as Multifunctional Scaffolds in Synthetic Chemistry
Benzene and its derivatives are fundamental building blocks in synthetic chemistry, acting as rigid scaffolds upon which complex three-dimensional structures can be assembled. nih.govlibretexts.org The benzene unit is prevalent in natural products, bioactive molecules, and advanced materials, with a significant majority of top-selling small molecule drugs containing at least one benzene ring. nih.gov The ability to introduce substituents at specific positions (ortho, meta, para) allows for precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. The stability of the aromatic ring ensures that it remains intact throughout multi-step synthetic sequences. pressbooks.pub
Current Research Paradigms for Elaborating Complex Aromatic Architectures
Modern synthetic chemistry is continuously evolving new methods to construct complex aromatic architectures efficiently and selectively. Current research focuses on several key areas:
Cross-Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings, allowing for the assembly of intricate molecular frameworks.
C-H Activation: The direct functionalization of carbon-hydrogen bonds on an aromatic ring is a major area of research, offering more atom-economical and efficient synthetic routes by avoiding the need for pre-functionalized starting materials.
Organocatalysis: The use of small organic molecules as catalysts provides novel pathways for constructing substituted benzenes, sometimes avoiding the use of metals. nih.gov
Flow Chemistry and Automation: These technologies are being increasingly applied to the synthesis of aromatic compounds to improve reaction control, scalability, and safety.
These paradigms are constantly expanding the "chemist's toolbox," enabling the synthesis of previously inaccessible, highly functionalized aromatic molecules for a wide range of applications. scitechdaily.com
Chemical Profile of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene
While detailed experimental data for this specific compound is not widely published, its properties can be inferred from the nature of its constituent parts.
Table 1: General Chemical and Physical Properties
| Property | Value/Description |
| Molecular Formula | C₉H₁₀ClFO |
| Molecular Weight | 188.63 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid. evitachem.com |
| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure. |
| Solubility | Likely soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) and poorly soluble in water. inchem.org |
| Reactivity | The primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic attack. The aromatic ring can undergo electrophilic substitution, directed by the two existing substituents. |
Synthesis and Reactivity
The synthesis of this compound would likely involve a multi-step process starting from a simpler benzene derivative. A plausible synthetic route could involve the etherification of 2-chloromethylphenol with a fluoroethylating agent, or alternatively, the chloromethylation of (2-fluoroethoxy)benzene.
Chloromethylation reactions, such as the Blanc reaction, typically use reagents like chloromethyl methyl ether in the presence of a Lewis acid catalyst. google.com The conditions must be carefully controlled to achieve the desired substitution pattern and avoid side reactions.
The reactivity of the molecule is dominated by the two functional groups:
Nucleophilic Substitution at the Chloromethyl Group: This is the most facile reaction, allowing the chlorine to be displaced by a wide range of nucleophiles (e.g., cyanides, alkoxides, amines) to form new C-C, C-O, or C-N bonds.
Electrophilic Aromatic Substitution: The fluoroethoxy group is an ortho-, para-director, while the chloromethyl group is weakly deactivating and also an ortho-, para-director. The combined effect would direct incoming electrophiles to the positions ortho and para to the fluoroethoxy group, although steric hindrance would play a significant role.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-(2-fluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKQODNKTYNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Retrosynthetic Analysis for 1 Chloromethyl 2 2 Fluoroethoxy Benzene
Established and Emerging Strategies for Introducing Chloromethyl Functionality onto Aromatic Rings
The introduction of a chloromethyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The chloromethyl group can be readily converted into other functionalities such as hydroxymethyl, cyanomethyl, formyl, and (dialkylamino)methyl groups. thieme-connect.de
Electrophilic Chloromethylation Reactions: Variants and Mechanistic Considerations
Electrophilic chloromethylation is a classic method for the direct introduction of a chloromethyl group onto an aromatic nucleus. This reaction typically involves an electrophilic species that attacks the electron-rich aromatic ring.
The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a widely used method for the synthesis of chloromethyl arenes. wikipedia.orglibretexts.org The reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.orgjk-sci.com
The reaction is carried out under acidic conditions, where formaldehyde is protonated to form a highly electrophilic species. libretexts.org This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the corresponding chloromethyl arene under the reaction conditions. wikipedia.orglibretexts.org The formation of diarylmethane derivatives as byproducts is a common issue in this reaction. wikipedia.org
To optimize the reaction, anhydrous conditions are typically employed to minimize side reactions and improve the yield and purity of the desired product. jk-sci.com While effective, a significant drawback of this method for industrial applications is the potential formation of small amounts of the highly carcinogenic bis(chloromethyl) ether. wikipedia.orglibretexts.org
Table 1: Reaction Conditions for Blanc-Type Chloromethylation
| Parameter | Typical Conditions |
| Chloromethylating Agent | Formaldehyde (or paraformaldehyde) and Hydrogen Chloride |
| Catalyst | Lewis Acids (e.g., ZnCl₂, FeCl₃, AlCl₃, SnCl₄) wikipedia.orggoogle.com |
| Solvent | Often acetic acid unive.it |
| Temperature | Varies depending on the substrate and catalyst |
| Key Consideration | Anhydrous conditions are preferred jk-sci.com |
Lewis acids play a crucial role in the Blanc chloromethylation by enhancing the electrophilicity of the chloromethylating agent. wikipedia.org Zinc chloride (ZnCl₂) is the most commonly used catalyst for this reaction. dur.ac.ukresearchgate.net Other Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) have also been employed. google.comunive.itdur.ac.uk
The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the chloromethylation of toluene, FeCl₃ has been shown to exhibit the highest catalytic activity among AlCl₃, ZnCl₂, FeCl₃, and SnCl₄. google.com For the chloromethylation of cumene, zinc chloride was found to provide the best results. dur.ac.uk The catalytic activity of the Lewis acid facilitates the formation of the electrophilic species, which can be envisioned as a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or a chlorocarbenium cation (ClCH₂⁺). wikipedia.org
The reactivity of the aromatic substrate is also a critical factor. Electron-donating groups on the aromatic ring, such as alkyl and alkoxy groups, facilitate the electrophilic substitution, while electron-withdrawing groups like nitro and carboxyl groups tend to decrease the reaction yield. jk-sci.com
To circumvent some of the issues associated with the traditional Blanc reaction, such as the formation of carcinogenic byproducts, alternative chloromethylating agents have been explored. Chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl, is a common reagent used for this purpose. wikipedia.orgereztech.comwikipedia.org It can be used as a chloromethylating agent in some variations of the Blanc chloromethylation. wikipedia.orgpatsnap.com
This method is employed in the chloromethylation of styrene (B11656) for the production of ion-exchange resins. wikipedia.org The reaction of an aromatic compound with chloromethyl methyl ether typically proceeds in the presence of a Lewis acid. evitachem.com For deactivated substrates, modified conditions using chloromethyl methyl ether in the presence of 60% H₂SO₄ can yield better results. wikipedia.org
However, it is important to note that chloromethyl methyl ether itself is a known human carcinogen and is often contaminated with the highly carcinogenic bis(chloromethyl) ether. wikipedia.orgtaylorandfrancis.com Therefore, strict safety precautions are necessary when handling this reagent.
Regioselective Synthesis of the Chloromethyl Arene Precursor
A key challenge in the synthesis of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is achieving the desired ortho-substitution pattern. The directing effect of the substituent already present on the aromatic ring plays a crucial role in determining the position of the incoming chloromethyl group.
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches:
Approach A: Chloromethylation of 2-fluoroethoxybenzene. In this approach, the ether linkage is formed first, followed by the introduction of the chloromethyl group. The 2-fluoroethoxy group is an ortho-, para-directing group. Therefore, chloromethylation of 2-fluoroethoxybenzene would be expected to yield a mixture of ortho- and para-isomers. Controlling the regioselectivity to favor the ortho product would be a significant challenge.
Approach B: Etherification of a pre-functionalized chloromethyl arene. This approach involves the initial synthesis of an ortho-substituted chloromethylated precursor, followed by the introduction of the 2-fluoroethoxy group. For example, starting from 2-hydroxybenzyl chloride or a related derivative and performing a Williamson ether synthesis would offer better control over the regiochemistry.
Methodologies for the Introduction of the 2-Fluoroethoxy Group into Aromatic Systems
The introduction of a 2-fluoroethoxy group onto an aromatic system is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent method.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comjk-sci.com In the context of synthesizing this compound, this could involve the reaction of a phenoxide with a 2-fluoroethyl halide or the reaction of a benzyl halide with a 2-fluoroethoxide.
Considering the retrosynthetic analysis, a plausible route would be the Williamson ether synthesis starting from an appropriately substituted phenol (B47542). For instance, the reaction of 2-(chloromethyl)phenol (B1634175) with a 2-fluoroethylating agent in the presence of a base would lead to the desired product. The choice of base is critical, with common options for aryl ether synthesis including sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate. jk-sci.com
An alternative strategy involves the synthesis of 2-(2-fluoroethoxy)phenol (B2669735) as a key intermediate. This can be prepared from o-nitrophenol by etherification with a 2-fluoroethyl halide, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis. google.comgoogle.com The resulting 2-(2-fluoroethoxy)phenol can then be subjected to chloromethylation, although controlling the regioselectivity remains a challenge.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Reaction Steps | Advantages | Disadvantages |
| Approach A | 1. Synthesis of 2-fluoroethoxybenzene. 2. Chloromethylation. | Potentially shorter route. | Poor regioselectivity in the chloromethylation step. |
| Approach B | 1. Synthesis of a regiochemically defined precursor (e.g., 2-(chloromethyl)phenol). 2. Williamson ether synthesis. | Excellent control of regiochemistry. | May require more synthetic steps. |
Nucleophilic Alkylation Approaches to Aryl Fluoroethers
The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. Nucleophilic alkylation, particularly the Williamson ether synthesis, represents the most direct and widely utilized method for this transformation.
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this strategy can be envisioned through two primary retrosynthetic disconnections of the ether linkage:
Route A: Reaction of a 2-(chloromethyl)phenoxide salt with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane).
Route B: Reaction of a 2-(2-fluoroethoxy)phenoxide with a chloromethylating agent (e.g., chloromethyl methyl ether, though this is less common due to the reactivity of the chloromethyl group).
Route A is generally preferred. The synthesis begins with the deprotonation of an alcohol, in this case, 2-(chloromethyl)phenol, by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2-fluoroethyl halide, displacing the halide leaving group to form the desired ether linkage. jk-sci.comlibretexts.org The SN2 nature of the reaction dictates that primary alkyl halides are the best substrates to avoid competing elimination reactions, making 1-bromo-2-fluoroethane (B107303) an ideal alkylating agent. masterorganicchemistry.comlibretexts.org
The efficiency and selectivity of the Williamson ether synthesis are profoundly influenced by the choice of base and solvent. The base must be strong enough to completely deprotonate the phenolic hydroxyl group, forming the reactive phenoxide. Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). jk-sci.comorgchemres.org
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are particularly effective as they solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. wikipedia.orgfrancis-press.com Protic solvents tend to slow the reaction by solvating the nucleophile through hydrogen bonding. wikipedia.org The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org
Side reactions can occur, primarily elimination of the alkylating agent, which is more prevalent with sterically hindered or secondary/tertiary alkyl halides. wikipedia.orgjk-sci.com Additionally, when using aryloxide nucleophiles, there is a possibility of competing C-alkylation on the aromatic ring, although O-alkylation is generally favored. wikipedia.orgjk-sci.com
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Efficiency
| Base | Solvent | Typical Temperature (°C) | Reaction Time (h) | Yield | Notes |
| K₂CO₃ | Acetonitrile | 80 | 4-12 | Good to Excellent | A mild and common choice for phenols. |
| NaH | DMF / THF | 25-70 | 1-6 | Excellent | A strong, non-nucleophilic base; requires anhydrous conditions. masterorganicchemistry.comjk-sci.com |
| NaOH / KOH | DMSO | 50-100 | 2-8 | Good | Strong bases; can be used with phase-transfer catalysts to improve efficiency. wikipedia.org |
| Cs₂CO₃ | DMF | 25-80 | 2-10 | Excellent | Highly effective due to the high solubility and "naked" anion effect of the cesium salt. jk-sci.com |
Advanced Fluorination Techniques for Aryl Ether Formation
While the Williamson synthesis introduces a pre-fluorinated side chain, an alternative strategy involves the direct fluorination of a precursor molecule. Modern electrophilic fluorinating agents, particularly those containing a nitrogen-fluorine (N-F) bond, have become invaluable for their stability, safety, and selectivity compared to elemental fluorine. wikipedia.orgorganicreactions.org
Electrophilic fluorination involves the reaction of a nucleophilic substrate, such as an electron-rich aromatic ring, with an electrophilic source of fluorine ("F⁺"). wikipedia.org Among the most popular and effective N-F reagents is Selectfluor®, chemically known as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄). wikipedia.org This reagent is a stable, crystalline solid that can fluorinate a wide range of substrates, including activated arenes, under mild conditions. core.ac.uk
In the context of synthesizing the target compound, this approach would involve fluorinating a precursor like 1-(chloromethyl)-2-ethoxybenzene. However, direct fluorination of an alkoxy side-chain is not the typical application. Instead, these reagents excel at fluorinating the aromatic ring itself. wikipedia.org The reaction's success depends on the aromatic system being sufficiently electron-rich to attack the electrophilic fluorine of the N-F reagent. core.ac.uk
Table 2: Common Electrophilic N-F Fluorinating Reagents
| Reagent Name | Acronym | Structure | Fluorinating Power |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | High |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Moderate |
| Selectfluor® | F-TEDA-BF₄ | [C₇H₁₄ClFN₂]²⁺[BF₄]⁻₂ | Very High |
The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of debate, with evidence supporting both a polar SN2-type pathway and a single-electron transfer (SET) process. wikipedia.orgrsc.org
SN2 Mechanism: The nucleophilic carbon of the aromatic ring directly attacks the fluorine atom of the N-F reagent, displacing the nitrogen-containing portion in a concerted step.
SET Mechanism: An electron is transferred from the electron-rich aromatic substrate to the N-F reagent, forming a radical cation and a radical. These intermediates then combine to form the fluorinated product. rsc.org
Theoretical calculations and experimental evidence suggest that for the reaction of Selectfluor with aromatic compounds, the SET mechanism is often preferred over the SN2 pathway. rsc.org Kinetic isotope studies in the fluorination of arenes with N-F reagents show small deuterium (B1214612) isotope effects, indicating that the initial attack on the ring is the rate-determining step, consistent with a typical electrophilic aromatic substitution mechanism. researchgate.netresearchgate.net The regioselectivity (ortho-, para- vs. meta-directing) is controlled by the electronic properties of the substituents already present on the aromatic ring, in accordance with established principles of electrophilic aromatic substitution. researchgate.net
Integrated Synthetic Sequences: Convergent and Divergent Approaches
The construction of a multi-functionalized molecule like this compound can be approached through different overarching strategies, primarily convergent and divergent synthesis.
Divergent Synthesis: This strategy begins with a common starting material that is elaborated through different reaction pathways to produce a variety of related structures. While less direct for producing a single target, this approach is valuable for creating libraries of analogues. A divergent synthesis could start from 2-hydroxybenzaldehyde. One branch of the synthesis would involve the etherification of the phenol with 1-bromo-2-fluoroethane. In a subsequent step, the aldehyde functional group could be reduced to an alcohol and then converted to the chloromethyl group via reaction with thionyl chloride or a similar reagent. This allows for the modification of the aldehyde into other functional groups in parallel syntheses. The order of reactions is critical; for instance, Friedel-Crafts reactions cannot be performed on strongly deactivated rings, so a deactivating group like a nitro group would need to be introduced after an activating group. libretexts.orgpressbooks.pub
Sequential Functionalization of the Benzene (B151609) Core
A logical synthetic approach to this compound necessitates a sequential introduction of the fluoroethoxy and chloromethyl groups onto a benzene precursor. The order of these introductions is critical and is dictated by the directing effects of the substituents in electrophilic aromatic substitution reactions. pressbooks.publibretexts.org
A plausible retrosynthetic analysis begins by disconnecting the two substituents from the aromatic ring. ias.ac.inicj-e.orgamazonaws.comopenochem.org The chloromethyl group is typically introduced via a Friedel-Crafts type reaction, specifically a Blanc chloromethylation or a related method. wikipedia.orgorganicreactions.org The fluoroethoxy group is generally installed through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. masterorganicchemistry.comorganic-synthesis.com
Considering the directing effects, the 2-fluoroethoxy group is an ortho-, para-director due to the electron-donating nature of the ether oxygen. Therefore, introducing the fluoroethoxy group first would direct the subsequent chloromethylation to the desired ortho position, along with the para position as a potential byproduct. Conversely, the chloromethyl group is also an ortho-, para-director. However, starting with chloromethylation of benzene could lead to a mixture of isomers upon subsequent etherification, and the chloromethyl group is reactive under various conditions, potentially complicating the subsequent steps.
Therefore, the most logical synthetic sequence involves:
Etherification: Synthesis of 2-(2-fluoroethoxy)phenol from a suitable starting material. A common method is the Williamson ether synthesis, reacting a phenoxide with a 2-fluoroethyl halide or tosylate.
Chloromethylation: Introduction of the chloromethyl group onto the 2-(2-fluoroethoxy)phenol intermediate.
This sequence is outlined in the retrosynthetic scheme below:
Retrosynthetic Pathway
Optimization of Reaction Parameters for Yield, Purity, and Scalability
The successful synthesis of this compound, whether in a laboratory or industrial setting, hinges on the careful optimization of reaction parameters.
Impact of Solvent Systems on Reaction Kinetics and Thermodynamics
The choice of solvent is critical for both the Williamson ether synthesis of the intermediate and the final chloromethylation step.
For the Williamson Ether Synthesis (Etherification of a Phenol):
Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺, K⁺) while not strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. francis-press.com
| Solvent | Dielectric Constant (approx.) | General Effect on SN2 Reactions |
| Dimethylformamide (DMF) | 37 | Excellent |
| Acetonitrile (MeCN) | 36 | Good |
| Acetone | 21 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
The use of a suitable solvent can significantly increase the reaction rate and, consequently, the yield. Protic solvents, such as water or alcohols, are generally avoided as they can solvate the nucleophile, reducing its effectiveness. francis-press.com
For the Chloromethylation Step:
The solvent for chloromethylation must be inert to the highly reactive chloromethylating agents and the Lewis acid catalyst. Chlorinated hydrocarbons are common choices. researchgate.net
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 40 | Good solvent for reactants, volatile |
| 1,2-Dichloroethane (DCE) | 84 | Higher boiling point, allows for higher reaction temperatures |
| Carbon tetrachloride | 77 | Inert, but use is often restricted due to toxicity |
The solvent can also influence the thermodynamics by affecting the solubility of reactants and intermediates. mdpi.com In some cases, running the reaction under solvent-free conditions can be an option, potentially offering environmental and cost benefits. researchgate.net
Temperature and Pressure Control in Industrial and Laboratory Syntheses
Precise control of temperature and pressure is paramount for ensuring high yields, purity, and safety, particularly during scale-up.
Temperature:
Williamson Ether Synthesis: This reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination if the alkyl halide is susceptible. A typical temperature range is 50-100 °C, depending on the solvent and reactants. sacredheart.edu
Chloromethylation: This reaction is highly exothermic and can lead to the formation of diarylmethane byproducts at elevated temperatures. dur.ac.uk Therefore, it is often carried out at low temperatures, typically between 0 °C and room temperature, to control the reaction rate and minimize side product formation. google.comgoogle.com
Illustrative Temperature Effects on Chloromethylation Selectivity
| Temperature (°C) | Desired Product Yield (%) | Diaryl Methane Byproduct (%) |
| 0 | 85 | 5 |
| 25 | 70 | 20 |
| 50 | 50 | 40 |
Pressure:
While many laboratory-scale syntheses are conducted at atmospheric pressure, pressure control can be important in industrial settings. For reactions involving gaseous reagents like hydrogen chloride in some chloromethylation procedures, operating in a closed system under pressure can increase the concentration of the reagent in the reaction mixture, potentially accelerating the reaction. dur.ac.uk However, this also requires specialized equipment to handle the pressure and the corrosive nature of the reagents safely.
Mechanistic Pathways and Reaction Dynamics of Transformations Involving 1 Chloromethyl 2 2 Fluoroethoxy Benzene
Mechanistic Elucidation of Chloromethylation Reactions on Substituted Benzene (B151609) Rings
The synthesis of 1-(chloromethyl)-2-(2-fluoroethoxy)benzene typically involves the chloromethylation of 2-(2-fluoroethoxy)benzene. This reaction, a variant of the Blanc chloromethylation, is a form of electrophilic aromatic substitution (EAS) where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring. wikipedia.org The reaction is generally carried out using formaldehyde (B43269) and hydrogen chloride under acidic conditions, often with a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk
The mechanism of electrophilic aromatic substitution proceeds through a two-step pathway that temporarily disrupts the ring's aromaticity. masterorganicchemistry.comwikipedia.org
Formation of the Electrophile : Under acidic conditions, formaldehyde is protonated, which makes its carbonyl carbon significantly more electrophilic. This protonated formaldehyde can then react to form the active electrophile. While the exact nature of the electrophile has been a subject of study, potential species include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the highly reactive chlorocarbenium cation (ClCH₂⁺), especially in the presence of a strong Lewis acid catalyst. wikipedia.orgdur.ac.uk
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the 2-(2-fluoroethoxy)benzene ring acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step of the reaction because it breaks the aromaticity of the ring. masterorganicchemistry.com The attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org This intermediate has two key transition states: one leading to its formation and one leading to its deprotonation.
Deprotonation and Re-aromatization : In the final, rapid step, a weak base (such as Cl⁻ or H₂O) removes a proton from the sp³-hybridized carbon of the sigma complex. masterorganicchemistry.com This restores the aromatic π-system and yields the chloromethylated product. The initial product may be a benzyl (B1604629) alcohol, which is quickly converted to the corresponding benzyl chloride under the acidic reaction conditions. wikipedia.org
The energy profile of this reaction features two peaks corresponding to the transition states for the formation and deprotonation of the sigma complex, with the formation of the intermediate being the step with the highest activation energy. masterorganicchemistry.com
The pre-existing 2-fluoroethoxy group on the benzene ring plays a crucial role in determining the position of the incoming chloromethyl group. This directing effect is a combination of electronic and steric factors.
Electronic Effects : The 2-fluoroethoxy group, (-O-CH₂-CH₂-F), is an alkoxy substituent. The oxygen atom directly attached to the ring has lone pairs of electrons that it can donate into the aromatic system through resonance (+M effect). pressbooks.pub This electron donation preferentially stabilizes the positive charge of the sigma complex when the electrophile attacks at the ortho and para positions. libretexts.org This resonance stabilization makes the 2-fluoroethoxy group a powerful ortho, para-director. Concurrently, the electronegativity of the oxygen and the distant fluorine atom exerts an electron-withdrawing inductive effect (-I effect), which deactivates the ring slightly compared to benzene. However, the resonance effect is dominant in directing the substitution. wikipedia.org
Steric Effects : While electronic effects activate both the ortho and para positions, the physical size of the 2-fluoroethoxy substituent creates steric hindrance. youtube.com The bulkiness of this group impedes the approach of the electrophile to the adjacent ortho positions. Consequently, the electrophile is more likely to attack the less sterically hindered para position. wikipedia.org Therefore, the major product of the chloromethylation of 2-(2-fluoroethoxy)benzene is expected to be 4-(chloromethyl)-1-(2-fluoroethoxy)benzene, the para-substituted isomer, with the ortho-substituted isomer, this compound, formed as a minor product.
| Factor | Effect on Ortho Position | Effect on Para Position | Outcome |
|---|---|---|---|
| Electronic (Resonance) | Activating (Stabilizes sigma complex) | Activating (Stabilizes sigma complex) | Directs substitution to both ortho and para positions. |
| Electronic (Inductive) | Deactivating (Electron-withdrawing) | Deactivating (Electron-withdrawing) | Slightly reduces overall ring reactivity. |
| Steric Hindrance | High (Bulky group hinders electrophile approach) | Low (Position is remote from the substituent) | Favors substitution at the para position over the ortho position. |
The chloromethylation reaction is often accompanied by the formation of side products, which can reduce the yield of the desired this compound. dur.ac.uk
Diarylmethane Formation : The primary product, a benzyl chloride derivative, is itself a reactive electrophile. It can participate in a subsequent Friedel-Crafts alkylation reaction with another molecule of the starting material, 2-(2-fluoroethoxy)benzene. wikipedia.org This second electrophilic substitution results in the formation of a diarylmethane by-product. The formation of this side product is a common issue in Blanc chloromethylations. wikipedia.orgdur.ac.uk
Polymerization : Under harsh conditions, repeated alkylations can lead to the formation of polymeric materials, further complicating purification and reducing the yield.
Several factors can be controlled to minimize these side reactions:
Temperature : Higher temperatures tend to increase the rate of the secondary Friedel-Crafts alkylation, leading to more diarylmethane formation. dur.ac.ukgoogle.com
Catalyst Choice : Strong Lewis acids like aluminum chloride are known to promote the formation of diarylmethane products more aggressively than milder catalysts like zinc chloride. dur.ac.uk
Reagent Concentration : Allowing the concentration of the chloromethylated product to build up increases the likelihood of it reacting further. dur.ac.ukgoogle.com
Another significant side product is bis(chloromethyl) ether, which is formed from the reaction of formaldehyde and hydrogen chloride and is a known carcinogen. dur.ac.uk
Theoretical and Computational Insights into Reaction Mechanisms
Density Functional Theory (DFT) for Transition State Localization and Energy Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in elucidating the mechanistic pathways of its transformations, such as nucleophilic substitution reactions.
DFT enables the localization of transition state (TS) geometries, which are the highest energy points along a reaction coordinate. By identifying the TS, chemists can calculate the activation energy (ΔG‡), a critical factor in determining the reaction rate. For a hypothetical SN2 reaction involving this compound and a nucleophile (e.g., hydroxide), DFT could model the approach of the nucleophile, the simultaneous breaking of the carbon-chlorine bond, and the formation of the new carbon-nucleophile bond.
The energy profile for such a reaction would be mapped out, showing the relative energies of the reactants, the transition state, and the products. The presence of the ortho-(2-fluoroethoxy) group would be expected to influence the stability of the transition state through both steric and electronic effects. DFT calculations can quantify these effects by comparing the activation energies with that of unsubstituted benzyl chloride.
Table 1: Hypothetical DFT-Calculated Energy Profile for SN2 Reaction of this compound with Hydroxide (B78521)
| Species | Relative Energy (kcal/mol) |
| Reactants (Substrate + OH⁻) | 0.0 |
| Transition State | +22.5 |
| Products (Alcohol + Cl⁻) | -15.8 |
Note: The data in this table is illustrative and based on typical values for similar reactions; it is not derived from actual experimental or published computational results for this specific compound.
Furthermore, DFT can be used to explore competing reaction pathways. For instance, an SN1 mechanism, proceeding through a carbocation intermediate, could also be modeled. DFT calculations would help determine the relative stability of the benzylic carbocation intermediate and the activation energy for its formation. The electron-donating or withdrawing nature of the 2-fluoroethoxy substituent would play a significant role in the stability of this intermediate. nih.govnih.gov
Molecular Dynamics Simulations of Reactive Intermediates and Solvation Effects
Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the dynamic behavior of molecules over time. For transformations involving this compound, MD simulations are particularly useful for understanding the role of the solvent and the behavior of short-lived reactive intermediates.
In a potential SN1 reaction, MD simulations could be employed to study the solvation of the nascent benzylic carbocation intermediate. The explicit inclusion of solvent molecules in the simulation box allows for a detailed analysis of the solvent shell structure around the carbocation. The orientation and interaction of solvent molecules (e.g., water, ethanol) with the positively charged carbon center can be monitored, providing insights into the stabilization of the intermediate.
The fluoroethoxy group, with its polar C-F and C-O bonds, would likely influence the local solvent structure. MD simulations can reveal how this substituent affects the accessibility of the carbocation to incoming nucleophiles and how it modulates the solvent reorganization energy required for the reaction to proceed.
Table 2: Illustrative Solvation Shell Properties from a Hypothetical MD Simulation
| Property | Value |
| Average number of water molecules in the first solvation shell of the carbocation | 4.2 |
| Average residence time of a water molecule in the first solvation shell | 15.3 ps |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.
By combining quantum mechanical calculations for the reactive event with classical dynamics for the surrounding environment (a QM/MM approach), researchers can obtain a more realistic picture of the reaction dynamics in solution. These simulations can help to rationalize experimental observations regarding reaction rates and product distributions by providing a molecular-level understanding of solvation effects on both the transition state and any reactive intermediates. nih.govnih.gov
Advanced Spectroscopic and Computational Characterization in Academic Research
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment
The definitive characterization of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene relies on a suite of high-resolution spectroscopic methods. These techniques provide detailed information on the molecule's structural framework and are essential for verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A complete structural assignment of This compound would be achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The four protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The chloromethyl group (-CH₂Cl) protons would produce a singlet, shifted downfield due to the electronegative chlorine atom (estimated around δ 4.5-4.7 ppm). The two methylene (B1212753) groups of the fluoroethoxy side chain (-OCH₂CH₂F) would each present as a triplet of triplets, arising from coupling to the adjacent methylene protons and the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal a unique signal for each of the nine carbon atoms in the molecule, confirming its asymmetry. The chemical shifts would provide evidence for the different carbon types: four signals for the sp²-hybridized aromatic carbons, one for the chloromethyl carbon, and two for the carbons of the fluoroethoxy group. The carbons of the fluoroethoxy moiety would be split into doublets due to coupling with the fluorine atom (¹JCF and ²JCF).
¹⁹F NMR Spectroscopy: Due to the presence of the fluorine atom, ¹⁹F NMR would be a critical tool. A single signal, likely a triplet due to coupling with the two adjacent protons, would be expected, providing definitive evidence for the -CH₂F group.
Hypothetical NMR Data for this compound
| Spectrum | Hypothetical Chemical Shift (ppm) | Multiplicity | Inferred Assignment |
|---|---|---|---|
| ¹H NMR | 7.0 - 7.5 | m | Ar-H |
| ~4.6 | s | -CH₂Cl | |
| ~4.2 | tt | -OCH₂- | |
| ~4.7 | tt | -CH₂F | |
| ¹³C NMR | 115 - 157 | (multiple signals) | Ar-C |
| ~83 | d | -CH₂F | |
| ~68 | d | -OCH₂- | |
| ~45 | s | -CH₂Cl |
| ¹⁹F NMR | ~-220 | t | -CH₂F |
This data is hypothetical and serves for illustrative purposes.
To confirm the precise connectivity of the atoms, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the two methylene groups of the fluoroethoxy chain, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
HRMS would be employed to measure the exact mass of the molecular ion of This compound . This high-precision measurement allows for the calculation of the elemental formula, providing strong confirmation of the compound's identity. The expected exact mass for C₉H₁₀ClFO would be calculated and compared to the experimental value.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and identifying any potential impurities. A pure sample of This compound would show a single peak in the gas chromatogram. The mass spectrum associated with this peak would display the molecular ion and a characteristic fragmentation pattern. Analysis of these fragments, such as the loss of a chlorine atom, the cleavage of the fluoroethoxy group, or the formation of a benzyl (B1604629) cation, would provide further structural confirmation. oup.comresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. arxiv.org These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. arxiv.org For this compound, the spectra would be dominated by vibrations originating from the chloromethyl group, the aryl ether linkage, the fluoroalkyl chain, and the substituted benzene ring.
Characteristic Absorption Frequencies of Chloromethyl, Aryl Ether, and Fluoroalkyl Moieties
Chloromethyl Group (–CH₂Cl):
C-H Stretching: The methylene (CH₂) group typically exhibits asymmetric and symmetric stretching vibrations. These are expected in the 2900-3000 cm⁻¹ region. theaic.org For related molecules like 1-(chloromethyl)-4-fluorobenzene, these C-H stretching vibrations have been assigned to frequencies around 2963-2991 cm⁻¹ in IR and 2961-2983 cm⁻¹ in Raman spectra.
CH₂ Scissoring and Wagging: The bending vibrations of the CH₂ group, such as scissoring and wagging, are expected in the 1350-1485 cm⁻¹ range. theaic.orgmaterialsciencejournal.org
C-Cl Stretching: The carbon-chlorine stretching vibration (νC-Cl) is highly dependent on its environment but is typically a strong band found in the 600-800 cm⁻¹ range. materialsciencejournal.org In computational studies of similar molecules, this mode has been calculated to appear around 624 cm⁻¹ and observed experimentally near 650 cm⁻¹. researchgate.net
Aryl Ether Group (Ar-O-R):
C-O-C Stretching: Aryl ethers are characterized by asymmetric and symmetric stretching of the C-O-C bond. The asymmetric stretching usually appears as a strong band between 1200 and 1275 cm⁻¹, while the symmetric stretch is found at a lower frequency, typically between 1020 and 1075 cm⁻¹.
Aromatic C-H and C-C Vibrations: The benzene ring itself gives rise to a series of characteristic peaks. Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. theaic.org The C-C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. theaic.org The specific substitution pattern on the ring (ortho-disubstituted) influences the pattern of overtone bands in the 1660-2000 cm⁻¹ region and the positions of strong C-H out-of-plane bending bands between 735-770 cm⁻¹. spectroscopyonline.com
Fluoroalkyl Moiety (–CH₂CH₂F):
C-F Stretching: The carbon-fluorine bond gives rise to a very strong absorption in the infrared spectrum, typically found in the 1000-1300 cm⁻¹ range. In a related compound, 1-(chloromethyl)-4-fluorobenzene, the C-F stretching vibration was identified as a strong band at 1299 cm⁻¹ in FTIR and 1294 cm⁻¹ in Raman.
CH₂ Vibrations: The ethyl chain will also contribute its own C-H stretching and bending modes, which may overlap with those from the chloromethyl group.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | C-H Stretching | 2960 - 3000 | Medium |
| Chloromethyl (-CH₂Cl) | C-Cl Stretching | 600 - 800 | Strong |
| Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretching | 1200 - 1275 | Strong |
| Fluoroalkyl (-CH₂F) | C-F Stretching | 1000 - 1300 | Very Strong |
| Benzene Ring | C=C Ring Stretching | 1400 - 1600 | Medium-Strong |
| Benzene Ring | Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry provides powerful tools to predict and analyze the properties of molecules. Methods like Density Functional Theory (DFT) allow for the detailed investigation of molecular geometry, electronic structure, and reactivity.
Geometry Optimization and Conformational Analysis via Quantum Chemical Methods
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the molecule's most stable structure. arxiv.orgyoutube.com For this compound, quantum chemical methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to determine bond lengths, bond angles, and dihedral angles.
The benzene ring is expected to be nearly planar, though minor distortions may arise from the substituents. The bond lengths and angles of the substituents—the chloromethyl and fluoroethoxy groups—will be influenced by steric and electronic effects. The flexibility of the fluoroethoxy chain allows for multiple conformations (rotational isomers), and computational analysis can identify the most stable conformer by comparing their relative energies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Photophysical Properties
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For aromatic compounds, the HOMO and LUMO are typically π-type orbitals distributed over the benzene ring. wuxibiology.com In 1-(chloromethyl)-4-fluorobenzene, a similar compound, the HOMO-LUMO gap was calculated to be -5.03 eV, indicating significant charge transfer character and potential for π →π* electronic transitions. The presence of the ether oxygen's lone pairs and the electronegative halogen atoms in this compound will modulate the energies of these frontier orbitals.
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron-donating, Nucleophilic |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting, Electrophilic |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these red areas are expected around the electronegative oxygen and fluorine atoms. researchgate.net Regions of positive potential (colored blue) signify electron deficiency and are prone to nucleophilic attack. researchgate.net These blue regions are likely to be found around the hydrogen atoms, particularly those of the chloromethyl group. The π-system of the benzene ring typically shows a region of negative potential above and below the plane of the ring, making it a site for interaction with electrophiles. mdpi.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). wikipedia.orgucsb.edu It quantifies charge transfer interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). wisc.edu
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Note: Specific experimental or computational spectroscopic studies on this compound were not found in a review of current academic literature. The following section describes the established and widely accepted computational methodologies that would be employed for the prediction of its spectroscopic parameters. The data presented in the tables are illustrative, based on computational studies of structurally analogous compounds, to demonstrate the expected format and nature of the results from such an analysis.
In modern chemical research, computational modeling serves as a powerful tool for the prediction and interpretation of spectroscopic data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. These theoretical predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic and geometric properties of a molecule.
For a molecule like this compound, DFT calculations would begin with the optimization of its molecular geometry. A common and effective approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set, such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects. Once the lowest energy conformation is determined, this optimized structure is used for subsequent calculations of spectroscopic parameters.
Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method is effective in calculating the isotropic magnetic shielding tensors for each nucleus. The theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts help in the assignment of complex experimental spectra. For this compound, theoretical calculations would distinguish between the different aromatic protons, the protons of the chloromethyl group, and those of the fluoroethoxy side chain. Similarly, each unique carbon atom in the molecule would have a distinct predicted chemical shift. The accuracy of these predictions can be further improved by applying empirical scaling factors or by using more advanced computational models that account for solvent effects. nih.gov
Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated by a DFT/GIAO calculation.
Table 1: Illustrative Predicted NMR Chemical Shifts
Predicted ¹H and ¹³C NMR chemical shifts (ppm) for this compound relative to TMS, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic (H3-H6) | 6.9 - 7.4 |
| Chloromethyl (-CH₂Cl) | ~4.6 | |
| Methylene (-OCH₂) | ~4.2 | |
| Fluoro-methylene (-CH₂F) | ~4.7 (as a triplet) | |
| ¹³C NMR | C1 (-CH₂Cl) | ~135 |
| C2 (-OCH₂) | ~155 | |
| Aromatic (C3-C6) | 115 - 130 | |
| Chloromethyl (-CH₂Cl) | ~45 | |
| Methylene (-OCH₂) | ~68 | |
| Fluoro-methylene (-CH₂F) | ~82 (as a doublet) |
Prediction of Vibrational Frequencies
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net This computation determines the harmonic vibrational frequencies corresponding to the normal modes of the molecule. gaussian.com
The output of this calculation provides the frequency (in cm⁻¹), IR intensity, and Raman activity for each vibrational mode. These theoretical frequencies often systematically overestimate experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.net
The analysis of the vibrational modes allows for a detailed assignment of the spectral bands to specific molecular motions, such as C-H stretching, C-C aromatic ring vibrations, C-O ether linkages, and C-Cl and C-F bond vibrations. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode.
An illustrative table of predicted vibrational frequencies for this compound is presented below, based on calculations for analogous aromatic compounds.
Table 2: Illustrative Predicted Vibrational Frequencies and Assignments
Selected predicted vibrational frequencies (scaled, in cm⁻¹) and their primary assignments for this compound.
| Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment (PED) |
| 3080 - 3000 | Medium | High | Aromatic C-H stretching |
| 2980 - 2900 | Medium | High | Aliphatic C-H stretching (-CH₂-) |
| 1600 - 1580 | High | Medium | Aromatic C-C stretching |
| 1490 - 1450 | High | Medium | Aromatic C-C stretching |
| 1250 - 1220 | High | Low | Asymmetric C-O-C stretching (ether) |
| 1120 - 1080 | High | Medium | C-F stretching |
| 1040 - 1020 | Medium | Low | Symmetric C-O-C stretching (ether) |
| 750 - 700 | High | Low | C-Cl stretching |
| 550 - 500 | Medium | Medium | Aromatic ring out-of-plane bending |
These computational approaches provide a robust framework for characterizing the spectroscopic properties of this compound, offering deep insights that complement and guide experimental investigation.
Applications As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Versatility in the Assembly of Functionalized Aromatic Scaffolds
The compound serves as a foundational scaffold, offering multiple pathways for elaboration. The primary sites for modification are the chloromethyl group, which readily participates in substitution and alkylation reactions, and the aryl ring, which can be derivatized using modern cross-coupling techniques.
The chloromethyl group is a benzylic halide, a class of compounds known for its enhanced reactivity in substitution reactions. This reactivity is attributed to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. Benzylic halides can undergo substitution via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. nih.govnih.gov
The benzylic chloride in 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups by displacing the chloride ion. Strong nucleophiles can react with the compound to form new carbon-heteroatom bonds, leading to the synthesis of more complex derivatives such as ethers, amines, and thiols. bldpharm.com
These reactions typically proceed by treating the chloromethyl compound with an appropriate nucleophile, often in the presence of a base to neutralize the generated HCl. For example, reaction with an alkoxide (RO⁻) or phenoxide (ArO⁻) yields the corresponding ether. Similarly, ammonia, primary, or secondary amines can be used to produce primary, secondary, or tertiary amines, respectively. Thiolates (RS⁻) react to form thioethers (sulfides).
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide/Phenoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl Methyl Ether |
| Ammonia/Amine | Ammonia (NH₃), Diethylamine (HN(CH₂CH₃)₂) | Aryl Methyl Amine |
| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl Methyl Thiol (Sulfide) |
This compound can act as an effective alkylating agent in Friedel-Crafts reactions. google.comnih.gov In this type of electrophilic aromatic substitution, the chloromethyl group, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a highly reactive benzylic carbocation. researchgate.net This electrophile then attacks an electron-rich aromatic ring (e.g., benzene (B151609) or toluene), resulting in the formation of a new carbon-carbon bond and the synthesis of a diarylmethane derivative. researchgate.netbeilstein-journals.org
The mechanism involves the coordination of the Lewis acid with the chlorine atom, facilitating its departure and the formation of the resonance-stabilized 2-(2-fluoroethoxy)benzyl cation. This cation is the key electrophilic species that is subsequently attacked by the π-electrons of another aromatic molecule. researchgate.net
Derivatization of the Aryl Ring via Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Negishi)
While the chloromethyl group provides one avenue for modification, the aryl ring itself can be functionalized using powerful palladium-catalyzed cross-coupling reactions. To achieve this, a derivative of this compound bearing a leaving group (e.g., Br, I, OTf) on the aromatic ring is required. Such halogenated precursors can then be coupled with a wide range of organometallic reagents.
Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnist.gov This methodology is widely used for the formation of biaryl structures. For instance, a bromo-substituted derivative of the title compound could be selectively coupled at the C-Br bond. ontosight.ai
Sonogashira Coupling: This method creates a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.comnih.gov This reaction is invaluable for the synthesis of aryl alkynes, which are important precursors for many complex molecules.
Negishi Coupling: The Negishi coupling joins an aryl halide with an organozinc reagent. It is known for its high functional group tolerance and reactivity. This reaction provides another efficient route to form carbon-carbon bonds, including alkyl, vinyl, and aryl substitutions on the aromatic ring.
| Reaction | Organometallic Reagent | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki | Organoboron (e.g., R-B(OH)₂) | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Stable, commercially available reagents; requires a base. nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | Requires a copper(I) co-catalyst; mild conditions. researchgate.net |
| Negishi | Organozinc (e.g., R-ZnX) | C(sp²)–C(sp³) / C(sp²)–C(sp²) | High reactivity and functional group tolerance. |
Role in the Synthesis of Fluorine-Containing Advanced Organic Compounds
The presence of the 2-fluoroethoxy group is significant, as the incorporation of fluorine into organic molecules is a key strategy in modern drug discovery and materials science. Fluorine atoms can profoundly alter a molecule's physicochemical and biological properties.
This compound is a valuable precursor for creating advanced organic compounds with potential biological activity. The introduction of fluorine or fluorinated groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. researchgate.net The 2-fluoroethoxy group, in particular, can modulate these properties favorably.
The utility of the fluoroethoxy-substituted aryl scaffold is demonstrated in the development of potent enzyme inhibitors. For example, (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide was identified as a potent inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis. nih.gov In this bioactive molecule, the 4-(2-fluoroethoxy)phenylsulfonamido moiety is a key structural component. This compound provides a reactive handle—the chloromethyl group—to attach this beneficial fluoroalkoxy-aryl scaffold to other molecular fragments, making it an important intermediate in the synthesis of such pharmaceutical agents. google.com
| Property | Effect of Fluorine |
|---|---|
| Metabolic Stability | Blocks sites of metabolic oxidation by replacing C-H with stronger C-F bonds. |
| Lipophilicity (LogP) | Increases lipophilicity, which can improve membrane permeability. researchgate.net |
| Binding Affinity | Can alter electronic properties and form favorable interactions (e.g., hydrogen bonds) with target proteins. |
| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons. |
Building Block for Imaging Agents and Radiotracers (e.g., ¹⁸F-Labeled Compounds)
The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, and molecules containing a fluoroethoxy group are of significant interest. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its convenient half-life (109.8 min) and low positron energy. The 2-fluoroethoxy group on this compound makes it an ideal precursor for introducing this ¹⁸F-labeling-ready moiety into larger, biologically active molecules.
The synthetic strategy involves replacing the stable ¹⁹F atom with the radioactive ¹⁸F isotope, or more commonly, synthesizing the ¹⁸F-fluoroethoxy group from a suitable precursor, such as a tosyloxyethoxy derivative, via nucleophilic substitution with [¹⁸F]fluoride. nih.gov The chloromethyl group on the benzene ring serves as a versatile chemical handle. Once the fluoroethoxy group is radiolabeled, the chloromethyl site can be used to conjugate the entire molecular fragment to a targeting vector, such as a peptide, antibody, or small molecule designed to bind to a specific biological target (e.g., a receptor or transporter).
For instance, research on PET radiotracers for imaging the dopamine (B1211576) transporter (DAT) has utilized the fluoroethoxy moiety. The tropane (B1204802) derivative [¹⁸F]MCL-322 (2β-carbo-2'-[¹⁸F]fluoroethoxy-3β-(4-bromo-phenyl)tropane) was synthesized in a single step from a tosylate precursor by nucleophilic displacement with [¹⁸F]fluoride. nih.gov Similarly, the myocardial perfusion agent (2-(2-[¹⁸F]fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium salt ([¹⁸F]FETMP) was synthesized via a two-step nucleophilic substitution. nih.gov These examples highlight a well-established pathway where a molecule like this compound could serve as the key intermediate, providing the ¹⁸F-labeled aromatic core for attachment to a targeting scaffold.
| Radiotracer | Target/Application | Labeling Precursor | Synthesis Method | Reference |
|---|---|---|---|---|
| [¹⁸F]MCL-322 | Dopamine Transporter (DAT) Imaging | Tosylate Precursor (MCL-323) | Nucleophilic displacement with [¹⁸F]fluoride | nih.gov |
| [¹⁸F]FETMP | Myocardial Perfusion Imaging | 2,2'-Oxybis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate) | Two-step nucleophilic substitution | nih.gov |
Integration into Materials Science Applications (e.g., Liquid Crystals, Polymers)
In materials science, the distinct functionalities of this compound allow for its integration into advanced polymers and liquid crystals.
Polymers: The chloromethyl group is a highly effective site for polymer modification. It can undergo nucleophilic substitution reactions to graft the fluoroethoxybenzene moiety onto a polymer backbone. For example, in a process analogous to the modification of poly(4-chloromethylstyrene), the chloromethyl group can react with various nucleophiles on a pre-existing polymer to introduce new functionalities. researchgate.net By attaching this compound to a polymer, material scientists can precisely modify surface properties, solubility, and thermal characteristics. The presence of the fluorine atom in the fluoroethoxy group can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy.
Liquid Crystals: The rigid, rod-like structure of the benzene ring in this compound makes it a potential component of a mesogenic (liquid crystal-forming) molecule. nih.gov Liquid crystals are typically composed of a rigid core and flexible terminal chains. mdpi.com The fluoroethoxybenzene unit can serve as part of the rigid core. The chloromethyl group provides a reactive site to attach this core to other molecular fragments, including flexible alkyl chains or other aromatic units, to build a complete mesogen. The fluorine substituent can significantly influence the mesophase behavior—such as the nematic or smectic phase range—by altering the molecule's dipole moment and intermolecular interactions. mdpi.com
| Structural Component | Function | Example Effect | Reference |
|---|---|---|---|
| Rigid Core (e.g., Biphenyl, Phenyl Benzoate) | Induces anisotropic ordering | Creates the basis for nematic or smectic phases | mdpi.com |
| Flexible Terminal Chains (e.g., Alkoxy, Alkyl) | Lowers melting point, influences phase type | Longer chains can promote smectic phases over nematic phases | nih.gov |
| Lateral Substituents (e.g., -F, -Cl, -CH₃) | Modifies molecular packing and dipole moment | Can disrupt smectic layering, affecting the phase transition temperatures | mdpi.com |
Case Studies and Reported Uses in Academic Literature
Contributions to Natural Product Total Synthesis Efforts
While specific instances of this compound in the total synthesis of a natural product are not widely documented, its structural motifs are representative of key building blocks in organic synthesis. Substituted benzyl (B1604629) chlorides are valuable electrophiles for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.com
The primary role of such a reagent in total synthesis would be as an alkylating agent. orgsyn.org The chloromethyl group can react with a variety of nucleophiles, including carbanions (e.g., enolates), alkoxides, and amines, to introduce the 2-(2-fluoroethoxy)benzyl group into a complex molecular framework. This group could serve two potential purposes:
A Protecting Group: The benzyl group is a common protecting group for alcohols. The substituted benzyl group from this compound could be used to protect a sensitive alcohol functionality, with the fluoroethoxy substituent modifying its stability and cleavage conditions.
A Core Structural Unit: The 2-(2-fluoroethoxy)benzyl moiety could be an integral part of the final natural product's structure. Although fluorinated natural products are rare, the synthesis of fluorinated analogues of natural products is a common strategy to enhance biological activity. nih.gov
The reactivity of the chloromethyl group is well-established, making this compound a plausible, albeit specialized, reagent for these synthetic operations.
Applications in the Preparation of Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. The electrophilic nature of the chloromethyl group in this compound makes it an excellent starting material for constructing heterocyclic rings through reactions with dinucleophilic species.
By reacting with a molecule containing two nucleophilic centers (e.g., N, O, or S), the compound can facilitate cyclization reactions to form a variety of heterocyclic systems. For example, reaction with a 1,2-, 1,3-, or 1,4-dinucleophile can lead to the formation of five-, six-, or seven-membered rings, respectively, fused or appended with the 2-(2-fluoroethoxy)phenyl group. A concrete example of a related transformation is the direct synthesis of 4,6-dichloropyrimidines from benzyl-malonyl chlorides and organic thiocyanates, demonstrating how a benzyl derivative can be a key component in forming a heterocyclic core. rsc.org
| Dinucleophilic Reagent | Example | Resulting Heterocycle Class |
|---|---|---|
| 1,2-Diamine | Ethylenediamine | Benzodiazepine derivative |
| Hydrazine | Hydrazine | Phthalazine or Pyridazine derivative |
| β-Amino alcohol | Ethanolamine | Benzoxazepine derivative |
| Ammonia and a nitrile | - | Isoquinoline derivative (via Bischler-Napieralski type reaction) |
Role in the Development of Agrochemicals and Specialty Chemicals
The incorporation of fluorine into agrochemicals is a proven strategy for enhancing efficacy. Fluorine atoms can increase a molecule's metabolic stability, improve its binding affinity to target enzymes, and modulate its lipophilicity, which affects transport and penetration into the target organism. nih.govnih.gov More than 70% of modern agrochemicals also contain a heterocyclic scaffold. nih.gov
This compound is a precursor that combines three synthetically advantageous features for agrochemical development:
A Fluorine Moiety: The fluoroethoxy group provides the benefits of fluorination.
An Aromatic Scaffold: The benzene ring is a common core structure in many pesticides.
A Reactive Handle: The chloromethyl group allows for the straightforward attachment of this fluorinated aromatic block to other components, such as the heterocyclic systems prevalent in agrochemicals.
For specialty chemicals, the applications of benzyl chloride derivatives are broad and include the synthesis of plasticizers, perfumes, and quaternary ammonium (B1175870) salts used as surfactants. chemicalbook.com By using this compound in place of simpler benzyl chlorides, specialty chemicals with modified properties can be produced. For example, a surfactant synthesized from this compound would possess a fluorinated tail, potentially leading to enhanced surface activity or stability in harsh chemical environments. A related compound, 1-(Chloromethyl)-2-(2,2-difluoroethoxy)benzene, is noted for its use as an intermediate in the development of pharmaceuticals and specialty chemicals, underscoring the industrial relevance of this class of molecules. evitachem.com
Future Research Directions and Unexplored Chemical Space
Development of More Sustainable and Green Synthetic Routes
A primary focus of future research will be the establishment of greener synthetic protocols for the synthesis and functionalization of 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene. Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, will guide these efforts. chemistryjournals.net The goal is to minimize the environmental footprint associated with its chemical manipulation while enhancing efficiency and scalability. uniroma1.itresearchgate.net
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild conditions for the generation of reactive intermediates. arizona.edu For benzyl (B1604629) chlorides like this compound, direct single-electron reduction to form the corresponding benzyl radical is challenging due to high negative reduction potentials. nih.govacs.org Future research could explore cooperative catalysis systems to overcome this barrier. For instance, a nucleophilic catalyst like lutidine can reversibly form a lutidinium salt with the benzyl chloride. acs.orgchemistryviews.org This intermediate has a significantly lower reduction potential, allowing for facile single-electron transfer (SET) from a photocatalyst, thereby generating the desired benzyl radical under visible light irradiation. nih.govacs.org This radical can then participate in a variety of bond-forming reactions.
Electrocatalysis offers another sustainable avenue, replacing chemical oxidants or reductants with electricity. organic-chemistry.org Research could focus on developing electrochemical methods for both the synthesis of the fluoroethoxy ether linkage and the functionalization of the chloromethyl group, reducing the reliance on traditional, often hazardous, reagents. nih.gov
Table 1: Potential Green Catalytic Approaches
| Approach | Key Principle | Potential Catalyst/System | Anticipated Transformation | Reference Principle |
|---|---|---|---|---|
| Photocatalysis (Cooperative) | Generation of benzyl radicals from benzyl chlorides under visible light by lowering the substrate's reduction potential. | Iridium or Ruthenium-based photosensitizer + Lutidine co-catalyst | Coupling of the benzyl radical with alkenes, alkynes, or other radical acceptors. | nih.govacs.orgchemistryviews.org |
| Electrocatalysis | Using electricity to drive redox reactions, avoiding stoichiometric chemical reagents. | Graphite, Platinum, or other specialized electrodes | Reductive coupling reactions at the chloromethyl group or synthesis of the ether linkage. | organic-chemistry.org |
Biocatalysis utilizes enzymes to perform chemical reactions with high specificity and selectivity under mild, aqueous conditions, representing a cornerstone of green chemistry. chemistryjournals.net While this compound is achiral, biocatalytic methods could be instrumental in its enantioselective functionalization or in the synthesis of chiral derivatives. Future research could investigate the use of enzymes such as lipases, ketoreductases, or oxidases for transformations on related prochiral substrates to generate enantioenriched products. nih.gov For instance, if a ketone were introduced elsewhere on the molecule, ketoreductases could facilitate its stereoselective reduction. This is particularly relevant as ortho-substituted benzene (B151609) rings are often found in chiral molecules, and their bioisosteres frequently require enantioselective synthesis to achieve desired biological activity. chemrxiv.orgchemrxiv.org
Table 2: Potential Biocatalytic Applications
| Enzyme Class | Potential Reaction | Application Goal | Reference Principle |
|---|---|---|---|
| Lipases/Hydrolases | Kinetic resolution of racemic derivatives or desymmetrization of prochiral precursors. | Synthesis of enantioenriched building blocks. | nih.gov |
| Oxidoreductases (e.g., KRs) | Enantioselective reduction of a carbonyl group introduced onto the scaffold. | Creation of specific stereocenters for biologically active analogues. | nih.gov |
Exploration of Novel Reactivity and Functionalization Strategies
Beyond refining existing synthetic routes, a significant area of future research lies in discovering new reactions and functionalization methods for this compound. This involves leveraging its unique electronic and steric properties to achieve transformations not possible with simpler substrates.
Direct C-H functionalization is a highly desirable strategy in organic synthesis as it allows for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups, thus improving atom and step economy. researchgate.net Research efforts could be directed towards the selective C-H activation of the aromatic ring of this compound. Given the electronic influence of the fluoroethoxy and chloromethyl substituents, achieving regiocontrol would be a key challenge. Gold-catalyzed or other transition-metal-catalyzed reactions that have shown high para-selectivity on other substituted benzenes could be explored to introduce alkyl or aryl groups at the position para to the fluoroethoxy group. nih.gov Success in this area would provide a powerful tool for rapidly generating a library of analogues for structure-activity relationship studies.
The chloromethyl group serves as a versatile handle for downstream functionalization, particularly for applications in chemical biology and materials science. A promising avenue of research is its conversion into an azide (B81097) (e.g., via reaction with sodium azide), transforming the molecule into a substrate for "click chemistry." aurigeneservices.com The resulting benzyl azide can undergo a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with a terminal alkyne. dovepress.comnih.gov This would enable the straightforward linkage of the 1-(aryl)-2-(fluoroethoxy)benzene motif to a wide array of other molecules, including biomolecules, polymers, or fluorescent dyes. researchgate.net
Furthermore, the benzylic chloride itself can act as an electrophile for direct bio-conjugation, reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine. nih.govlibretexts.orgscielo.br Future studies could optimize the conditions for such conjugations to achieve site-selectivity and stability, paving the way for its use as a chemical probe or as part of a targeted drug-delivery system.
Table 3: Potential Functionalization Strategies
| Strategy | Key Transformation | Potential Application | Reference Principle |
|---|---|---|---|
| Click Chemistry | Conversion of the chloromethyl group to an azide, followed by CuAAC reaction. | Modular synthesis, bioconjugation, materials science. | dovepress.comnih.gov |
| Direct Bio-conjugation | Reaction of the electrophilic chloromethyl group with protein nucleophiles (e.g., cysteine). | Labeling of biomolecules, development of antibody-drug conjugates. | nih.govresearchgate.net |
| C-H Functionalization | Direct introduction of new substituents onto the aromatic ring. | Rapid diversification of the core structure for medicinal chemistry. | nih.gov |
Advanced Computational Tools for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. beilstein-journals.orgdoaj.org These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound. Future research should employ ML algorithms to predict the outcomes of unknown reactions, optimize conditions for both novel and existing transformations, and even propose entirely new, efficient synthetic pathways. nih.govbohrium.comresearchgate.net
Table 4: Application of Computational Tools
| Computational Tool | Function | Impact on Research | Reference Principle |
|---|---|---|---|
| Machine Learning Models | Predict reaction outcomes (products, yields) and identify optimal reaction conditions. | Reduces experimental workload and accelerates discovery of new reactions. | nih.govbohrium.comrjptonline.org |
| Retrosynthesis Software | Propose novel synthetic routes to the target molecule and its derivatives. | Aids in the design of more efficient and sustainable syntheses. | researchgate.net |
| Automated Platforms with AI | Enable high-throughput screening and closed-loop optimization of reactions. | Dramatically speeds up the process of reaction development and optimization. | beilstein-journals.orgtechnologynetworks.com |
Machine Learning Algorithms for Retrosynthesis and Reaction Pathway Design
Planning the synthesis of organic molecules is a foundational aspect of chemistry. Retrosynthesis involves breaking down a complex target molecule into simpler, commercially available precursors. nih.govengineering.org.cn In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to automate and enhance this process, moving beyond traditional rule-based systems. engineering.org.cnarxiv.org
For a molecule like this compound, ML algorithms, particularly those based on sequence-to-sequence (Seq2Seq) learning or graph neural networks, could predict novel and efficient synthetic routes. engineering.org.cn These models are trained on vast datasets of known chemical reactions and can identify plausible disconnections in the target molecule. arxiv.orgarxiv.org For instance, an AI model might propose the following retrosynthetic disconnections:
Ether Cleavage: Breaking the C-O bond of the fluoroethoxy group to yield 2-(chloromethyl)phenol (B1634175) and a fluoroethylating agent.
Chloromethylation: Disconnecting the chloromethyl group, suggesting a reaction between 1-(2-fluoroethoxy)benzene and a chloromethylating agent.
Aromatic Substitution: Proposing a multi-step pathway starting from a simpler benzene derivative.
By treating molecules as sequences (like SMILES strings) or as graphs, these algorithms can predict reactant candidates with high accuracy. nih.gov The application of such data-driven models could uncover non-intuitive and more sustainable pathways for the synthesis of this compound and its derivatives, optimizing yield and reducing byproducts.
Table 1: Comparison of Retrosynthesis Approaches
| Approach | Methodology | Key Advantages for this compound | Potential Challenges |
|---|---|---|---|
| Traditional Expert-Based | Relies on established chemical principles and expert intuition. | High reliability for known reaction types. | May overlook novel or more efficient pathways; can be time-consuming. |
| Rule-Based Systems | Uses a pre-defined library of chemical transformation rules. | Systematic and interpretable. | Limited by the scope of the encoded rules; cannot predict reactions outside its knowledge base. arxiv.org |
| Machine Learning (AI) | Learns from large reaction datasets to predict disconnections. engineering.org.cn | Can discover non-obvious synthetic routes; high throughput and speed. arxiv.org | Predictions can sometimes be chemically implausible; requires large, high-quality datasets for training. |
Ab Initio Molecular Dynamics for Understanding Complex Reaction Networks
While ML can predict synthetic pathways, Ab Initio Molecular Dynamics (AIMD) offers a way to understand the underlying mechanisms of chemical reactions from first principles. mdpi.com AIMD simulates the movement of atoms and electrons in a molecular system over time by solving quantum mechanical equations, allowing researchers to observe reaction events as they happen without pre-existing assumptions about the reaction coordinates. mdpi.comresearchgate.net
For this compound, AIMD could be employed to:
Simulate Nucleophilic Substitution: Model the reaction dynamics of the chloromethyl group with various nucleophiles to understand the transition states and energy barriers, providing insights into its reactivity.
Explore Degradation Pathways: Simulate the compound's behavior under harsh conditions (e.g., high temperature or pressure) to predict thermal decomposition products and radical-mediated side reactions. researchgate.net
Map Reaction Networks: Automatically discover all possible reactions and intermediates starting from the initial compound, creating a comprehensive reaction network graph. This can reveal unexpected side products or novel transformations. researchgate.net
This computational framework is a powerful tool for discovery, capable of identifying novel species and pathways without relying on prior chemical knowledge, thereby expanding the known chemistry of this compound. researchgate.net
Potential Applications in Emerging Fields
The distinct functionalities of this compound make it a versatile building block for creating novel molecules and materials with tailored properties for specialized applications.
Development of Smart Materials with Tunable Properties
The field of materials science increasingly focuses on "smart" materials that respond to external stimuli such as light, temperature, or pH. The structure of this compound offers two key features for incorporation into such materials.
Reactive Handle for Polymerization: The chloromethyl group is an excellent site for initiating or participating in polymerization reactions. It can be converted into other functional groups or used directly in substitution reactions to graft the molecule onto polymer backbones or surfaces.
Functionality from the Fluoroethoxy Group: The fluorine atom in the fluoroethoxy side chain can impart unique properties to a material, such as increased thermal stability, chemical resistance, and hydrophobicity.
By leveraging these features, this compound could serve as a monomer or cross-linking agent in the synthesis of advanced polymers and coatings. For example, it could be used to create polymers whose solubility or conformation changes in response to specific environmental triggers, leading to applications in sensors, controlled-release systems, or self-healing materials.
New Strategies for Drug Discovery and Chemical Biology Probes
Chemical probes are small molecules used to study and manipulate biological systems, playing a crucial role in validating new drug targets. rjpbr.comnih.govrsc.org The structure of this compound contains elements commonly found in pharmacologically active compounds, suggesting its potential as a scaffold or intermediate in drug discovery.
Fragment-Based Drug Discovery: The molecule can be considered a "fragment" that could bind to biological targets. Its fluoroethoxy group can enhance metabolic stability and membrane permeability, while the benzene ring provides a core for building more complex structures.
Covalent Probes: The reactive chloromethyl group can form a covalent bond with specific amino acid residues (like cysteine) in a protein's active site. nih.gov This makes the compound a potential starting point for designing highly specific covalent inhibitors or activity-based probes to study enzyme function. nih.gov
Library Synthesis: The compound is an ideal starting material for creating a library of diverse derivatives. The chloromethyl group can be readily substituted with a wide range of nucleophiles, enabling the rapid generation of new compounds for high-throughput screening against various diseases.
The development of chemical probes from this scaffold could accelerate the drug discovery process by providing tools to validate novel biological targets. nih.govsemanticscholar.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(chloromethyl)phenol |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Chloromethyl)-2-(2-fluoroethoxy)benzene, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 2-(2-fluoroethoxy)benzene as the core structure. Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2 : Purify the crude product via recrystallization using dichloromethane or ethanol/water mixtures to remove unreacted reagents and byproducts .
- Validation : Confirm purity using HPLC (>98%) or GC-MS to detect residual solvents or impurities.
Q. How should researchers handle safety and storage of this compound in laboratory settings?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to the compound’s volatility and potential respiratory irritation .
- Store in airtight, light-resistant containers at 4°C to prevent degradation. Avoid exposure to moisture to minimize hydrolysis of the chloromethyl group .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify the chloromethyl (–CH₂Cl, δ ~4.5 ppm) and fluoroethoxy (–OCH₂CF₂, δ ~4.3 ppm) groups. Compare with analogs like 1-chloro-2-(chlorodifluoromethyl)benzene .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 204 (C₉H₉ClF₂O) and fragments corresponding to Cl loss (m/z 169) .
Advanced Research Questions
Q. How can computational tools predict reactivity patterns in derivatives of this compound?
- Strategy :
- Use databases like REAXYS or PISTACHIO to model nucleophilic substitution reactions at the chloromethyl site.
- Apply DFT calculations (e.g., Gaussian) to assess the activation energy for SN2 mechanisms, particularly in polar aprotic solvents .
- Example : Predict regioselectivity in cross-coupling reactions by analyzing electron density maps of the aromatic ring .
Q. What experimental designs resolve contradictions in reported reaction yields for fluorinated analogs?
- Troubleshooting :
- Variable Control : Ensure consistent anhydrous conditions, as moisture can hydrolyze the chloromethyl group, reducing yield .
- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to optimize selectivity.
- Data Comparison : Cross-reference with structurally similar compounds like 1-chloro-4-(1-chlorovinyl)cyclohexene to identify systemic errors .
Q. How does the fluoroethoxy group influence biological activity in pharmacological studies?
- Approach :
- Synthesize analogs with varying fluorine substituents (e.g., –OCH₂CF₃ vs. –OCH₂F) and test in vitro for cytotoxicity or receptor binding.
- Use Fluorexetamine (a fluorinated arylcyclohexylamine) as a reference for metabolic stability studies .
- Table : Comparative Bioactivity of Fluorinated Derivatives
| Derivative Structure | IC₅₀ (μM) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| –OCH₂CF₂ | 12.3 | 2.8 | 45 |
| –OCH₂F | 8.7 | 2.1 | 28 |
Methodological Notes
- Literature Search Precision : Avoid ambiguous terms like "methoxybenzene" in databases, as they may retrieve irrelevant analogs (e.g., 1-Allyloxy-2-methoxybenzene). Use CAS numbers (e.g., 62927-58-6 for chlorodifluoromethyl analogs) for specificity .
- Synthetic Intermediates : This compound serves as a precursor for specialty chemicals like 4-Bromo-1-chloro-2-(chloromethyl)benzene, which is used in polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
